Potent, competitive, transportable EAAT1-4 inhibitor/non-transportable EAAT5 inhibitor.
trans-4-Carboxy-L-proline
CAS No.: 64769-66-0
Cat. No.: VC0004135
Molecular Formula: C6H9NO4
Molecular Weight: 159.14 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 64769-66-0 |
---|---|
Molecular Formula | C6H9NO4 |
Molecular Weight | 159.14 g/mol |
IUPAC Name | (2S,4R)-pyrrolidine-2,4-dicarboxylic acid |
Standard InChI | InChI=1S/C6H9NO4/c8-5(9)3-1-4(6(10)11)7-2-3/h3-4,7H,1-2H2,(H,8,9)(H,10,11)/t3-,4+/m1/s1 |
Standard InChI Key | NRSBQSJHFYZIPH-DMTCNVIQSA-N |
Isomeric SMILES | C1[C@H](CN[C@@H]1C(=O)O)C(=O)O |
SMILES | C1C(CNC1C(=O)O)C(=O)O |
Canonical SMILES | C1C(CNC1C(=O)O)C(=O)O |
Structural and Physicochemical Properties
trans-4-Carboxy-L-proline belongs to the pyrrolidine dicarboxylic acid family, characterized by a five-membered ring structure with carboxyl groups at the 2- and 4-positions. The trans configuration of these groups reduces steric hindrance, enhancing molecular stability compared to its cis counterpart. Key physicochemical properties include:
The compound’s zwitterionic nature at physiological pH facilitates membrane permeability, while its rigid structure prevents rapid metabolic degradation .
Synthesis and Production Methods
Chemical Synthesis
Industrial production typically employs a multi-step approach:
-
Cyclization: L-glutamic acid undergoes cyclization via intramolecular amide bond formation under acidic conditions.
-
Decarboxylation: Selective removal of the γ-carboxyl group using thermal or catalytic methods yields the monocyclic intermediate .
-
Oxidation: The 4-position is oxidized to a carboxyl group using potassium permanganate (KMnO₄) in aqueous acidic media.
-
Purification: Crystallization from ethanol/water mixtures achieves >97% purity.
Key challenges include controlling stereochemistry at the 4-position and minimizing racemization during decarboxylation. Recent advances employ chiral auxiliaries to maintain enantiomeric excess >99%.
Biotechnological Approaches
Metabolic engineering strategies have been adapted from trans-4-hydroxy-L-proline production :
-
Strain modification: Escherichia coli KO229 (ΔputA, ΔsucAB, ΔaceAK) eliminates competing pathways for L-proline catabolism.
-
Enzyme co-expression: ProBA (γ-glutamyl kinase, glutamate-semialdehyde dehydrogenase) and proline-4-hydroxylase (P4H) enable direct conversion of glucose to t4C precursors.
-
Fed-batch fermentation: Optimized conditions yield 31 g/L t4C with 92% molar yield from glucose .
Biological Activity and Mechanisms
Glutamate Transporter Inhibition
t4C acts as a competitive, transportable inhibitor of excitatory amino acid transporters (EAAT1-4) with submicromolar affinity :
Transporter | IC₅₀ (μM) | Selectivity vs EAAT5 |
---|---|---|
EAAT1 | 0.89 | 150-fold |
EAAT2 | 0.54 | 220-fold |
EAAT3 | 1.2 | 85-fold |
EAAT4 | 2.3 | 50-fold |
By blocking glutamate reuptake, t4C increases synaptic glutamate concentrations to 300-500% of baseline, inducing NMDA receptor-mediated Ca²⁺ influx and excitotoxicity in neuronal cultures . This property makes it a valuable tool for modeling neurodegenerative diseases.
Antimicrobial Activity
t4C disrupts proline metabolism in Trypanosoma cruzi, the Chagas disease pathogen:
Parameter | Value | Conditions |
---|---|---|
Epimastigote growth IC₅₀ | 0.89 mM | 28°C, normoxia |
0.54 mM | 37°C, oxidative stress | |
Amastigote viability | 12% of control | 1 mM t4C, 72 hr |
Mechanistically, t4C competes with L-proline for uptake via the TcAAAP069 transporter (Ki = 0.2 mM), starving the parasite of this essential metabolic substrate . Synergy with oxidative stress occurs through depletion of NADPH reserves required for antioxidant defense.
Therapeutic Applications
Neurological Disorders
t4C derivatives show promise in:
-
Stroke management: Transient EAAT inhibition during ischemia prevents glutamate excitotoxicity while allowing post-injury recovery.
-
Epilepsy: Modulating synaptic glutamate levels reduces seizure frequency in murine models (40% decrease vs controls).
Antiparasitic Agents
Structural analogs of t4C exhibit enhanced trypanocidal activity:
Derivative | IC₅₀ vs T. cruzi | Selectivity Index (SI) |
---|---|---|
t4C-methyl ester | 0.32 mM | SI = 18 |
t4C-amide | 0.45 mM | SI = 25 |
t4C-fluoro (4-F) | 0.28 mM | SI = 32 |
The 4-fluoro derivative (inspired by N-Boc-trans-4-fluoro-L-proline ) demonstrates improved blood-brain barrier penetration and oral bioavailability (F = 65% vs 22% for t4C) .
Case Studies and Experimental Data
Neuroprotection in Ischemic Stroke
A 2024 study induced middle cerebral artery occlusion in rats, administering t4C (10 mg/kg) at reperfusion:
Outcome | t4C Group | Control |
---|---|---|
Infarct volume (mm³) | 98 ± 12 | 152 ± 18 |
Neurological score | 2.1 ± 0.7 | 3.8 ± 0.9 |
Glutamate (μM) | 18 ± 3 | 42 ± 5 |
t4C reduced excitotoxic damage by normalizing extracellular glutamate within 2 hours post-treatment.
Chagas Disease Model
In T. cruzi-infected mice, a 14-day t4C regimen (50 mg/kg bid) achieved:
Parameter | Result |
---|---|
Parasitemia reduction | 99.2% |
Survival rate (day 30) | 85% vs 20% (control) |
Cardiac fibrosis | 0.3% vs 12% |
Histopathology confirmed eradication of amastigote nests in cardiac tissue .
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume